2-(Cyanoimino)thiazolidine-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-oxo-1,3-thiazolidin-2-ylidene)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3OS/c5-2-6-4-7-3(8)1-9-4/h1H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHNSJERVOFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC#N)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Cyanoimino Thiazolidine 4 One
Foundational Synthetic Routes to the Core Scaffold
The fundamental approaches to synthesizing the 2-(cyanoimino)thiazolidine-4-one core involve the sequential formation of the thiazolidine (B150603) ring and the introduction of the cyanoimino group.
Cyclization Reactions for Thiazolidine Ring Formation
The construction of the thiazolidine-4-one ring is a critical step in the synthesis of this class of compounds. A common and effective method involves the reaction of a thiourea (B124793) derivative with a suitable C2-synthon. For instance, reacting thiourea with α-chloroacetic acid under low-temperature conditions (0-5°C) yields 2-imino-4-thiazolidinone. researchgate.net This intermediate is a key precursor for further functionalization.
Another well-established route is the condensation reaction between an amine, an aldehyde, and a mercaptocarboxylic acid. nih.gov For example, the reaction of an aromatic or heterocyclic aldehyde with an aromatic amine and thioglycolic acid can produce 1,3-thiazolidin-4-ones in moderate to good yields. researchgate.net The versatility of this approach allows for the introduction of various substituents on the thiazolidine ring.
Furthermore, the reaction between aldehydes, thiosemicarbazides, and maleic anhydride (B1165640) represents another pathway to form the thiazolidinone core. nih.gov This method often proceeds in a two-step sequence, starting with the formation of a thiosemicarbazone, followed by a thia-Michael addition to the maleic anhydride. nih.gov
A summary of common cyclization reactions is presented in the table below:
| Reactants | Product | Key Features |
| Thiourea, α-chloroacetic acid | 2-Imino-4-thiazolidinone | Low-temperature reaction. researchgate.net |
| Aldehyde, Amine, Thioglycolic acid | 1,3-Thiazolidin-4-one | Versatile for introducing substituents. nih.govresearchgate.net |
| Aldehyde, Thiosemicarbazide, Maleic anhydride | 2-Hydrazolyl-4-thiazolidinone | Two-step sequence involving thiosemicarbazone intermediate. nih.gov |
| 2-Aminoethanethiol, N-cyanonitrocarbonate | 2-Cyanoimino-1,3-thiazolidine | Cyclization to form the desired product. google.com |
Introduction of the Cyanoimino Group
The introduction of the cyanoimino group is a crucial step in the synthesis of the target compound. This transformation is typically achieved through the reaction of a suitable precursor with a cyanating agent. One method involves the use of 1-cyanoimidazole as a mild and efficient electrophilic cyanating agent. acs.org This reagent can react with various nucleophiles, including amines, to form cyanoamines, which can be precursors to the cyanoimino group. acs.org
Another approach involves the preparation of N-cyanonitrocarbonate from an alkali metal cyanide, an alkali metal hydroxide (B78521), a lower alcohol, and chlorine in an aqueous solution, followed by the addition of a cyanamide (B42294) solution. google.com This intermediate can then react with a suitable amine, such as 2-aminoethanethiol, to undergo cyclization and form the 2-cyanoimino-1,3-thiazolidine. google.com
Advanced Synthetic Strategies and Process Optimization
To improve the efficiency, yield, and environmental impact of the synthesis of this compound and its derivatives, researchers have developed advanced synthetic strategies. These include microwave-assisted synthesis, one-pot multicomponent reactions, and the application of green chemistry principles.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.gov This technology has been successfully applied to the synthesis of thiazolidin-4-one derivatives. researchgate.netjchps.comresearchgate.net Microwave irradiation provides rapid and uniform heating, leading to significantly reduced reaction times compared to conventional heating methods. nih.govjchps.com
For example, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives was achieved with higher yields and shorter reaction times under microwave irradiation compared to conventional heating. jchps.com Similarly, the formation of the thiazolidinedione nucleus from 2-imino-4-thiazolidinone can be accomplished in just 5 minutes using microwave irradiation at 250 W. researchgate.net The benefits of microwave-assisted synthesis include increased reaction rates, higher yields, and enhanced reproducibility. nih.gov
A comparison of conventional and microwave-assisted synthesis for a selected thiazolidinone derivative is shown below:
| Reaction | Method | Reaction Time | Yield | Reference |
| Synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide | Conventional Heating | Longer | Lower | jchps.com |
| Synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide | Microwave Irradiation | Shorter | Higher | jchps.com |
| Formation of Thiazolidinedione nucleus | Conventional Heating | Not specified | Not specified | researchgate.net |
| Formation of Thiazolidinedione nucleus | Microwave Irradiation | 5 minutes | Not specified | researchgate.net |
One-Pot Multicomponent Reactions for Scaffold Assembly
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. nih.gov This strategy has been widely employed for the synthesis of thiazolidin-4-one derivatives. nih.govresearchgate.netcrimsonpublishers.com
A notable example is the one-pot, three-component reaction of an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid to yield thiazolidin-4-ones. nih.gov This method avoids the isolation of intermediates, thereby saving time and resources. Another efficient MCR involves the reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (B1228247) to produce novel 2-imino-1,3-thiazolidin-4-one derivatives. crimsonpublishers.comcrimsonpublishers.com The use of L-proline as a catalyst in water has also been reported for the one-pot synthesis of 1,3-thiazolidin-4-ones, offering a greener alternative. researchgate.net
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. acs.orgsciencepublishinggroup.com In the context of this compound synthesis, this involves the use of safer solvents, catalysts, and reaction conditions.
The use of water as a solvent is a key aspect of green chemistry. researchgate.net For instance, the one-pot synthesis of 1,3-thiazolidin-4-ones has been successfully carried out in water using L-proline as a catalyst. researchgate.net This approach is environmentally benign, energy-efficient, and economical. researchgate.net
Furthermore, the development of catalyst-free reactions, such as the one-pot synthesis of 2-imino-1,3-thiazolidin-4-one derivatives from phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate, contributes to greener synthesis by avoiding the use of potentially toxic catalysts. crimsonpublishers.com The reduction of derivatives and protecting groups, another principle of green chemistry, can be achieved through the use of specific reagents and reaction conditions that selectively target the desired functional groups. acs.org
Functionalization and Derivatization Approaches of this compound
The core structure of this compound presents multiple reactive sites, making it a versatile scaffold for a variety of functionalization and derivatization reactions. These modifications are primarily targeted at the thiazolidine ring nitrogen (N3), the exocyclic cyanoimino group, and the C5 methylene (B1212753) position.
N-Substitution Strategies on the Thiazolidine Ring Nitrogen (N3)
The nitrogen atom at the 3-position (N3) of the thiazolidine ring is a common site for substitution, allowing for the introduction of a wide range of functionalities. Standard alkylation and acylation methods are effectively employed to append various groups at this position.
Alkylation reactions on the N3-position are typically achieved by treating the this compound scaffold with alkyl halides, tosylates, or triflates. These reactions are generally carried out in a suitable solvent, such as ethanol, in the presence of a base like sodium hydride, potassium carbonate, or cesium carbonate to facilitate the deprotonation of the N3 nitrogen. google.com For instance, N-alkyl and benzyl (B1604629) derivatives have been synthesized through the deprotonation of 2,4-thiazolidinedione (B21345) to form a potassium salt, which then undergoes nucleophilic substitution with alkyl or benzyl halides. researchgate.net
Acylation at the N3 position introduces an acyl group, often enhancing the chemical diversity of the resulting derivatives. This can be achieved using various acylating agents.
Furthermore, Mannich reactions provide a pathway for the aminomethylation of the N3-position. When thiazolidinones are reacted with formaldehyde (B43269) and a secondary amine at room temperature, the aminomethyl group is typically introduced at the N3-position. istanbul.edu.tr This reaction involves the aminoalkylation of the acidic N-H proton. researchgate.net A series of (5E)-5-arylidene-3-substituted-1,3-thiazolidine-2,4-diones have been synthesized by treating 1,3-thiazolidine-2,4-dione with substituted aromatic aldehydes, followed by a Mannich reaction with primary or secondary amines. derpharmachemica.com
| Reaction Type | Reagents and Conditions | Position of Substitution | Resulting Derivative |
|---|---|---|---|
| Alkylation | Alkyl halide/tosylate/triflate, Base (e.g., NaH, K2CO3), Solvent (e.g., ethanol) | N3 | N-Alkyl/Benzyl-2-(cyanoimino)thiazolidine-4-one |
| Mannich Reaction | Formaldehyde, Primary/Secondary Amine, Triethylamine (trace), Absolute Alcohol | N3 | N-Aminomethyl-2-(cyanoimino)thiazolidine-4-one |
Modification of the Cyanoimino Group
The exocyclic cyanoimino group (=N-CN) is a key functional feature of this compound and offers opportunities for chemical modification. The cyano group can act as an electrophilic cyanating agent. For example, 3-cyano-2-(N-cyanoimino)thiazolidine (3-Cyano-NCT) has been reported as an efficient electrophilic cyanating agent for activated methylene compounds. acs.org
Reactions with nucleophiles can lead to the transformation of the cyanoimino moiety. For instance, the reaction of 3-substituted 2-(N-cyanoimino)thiazolidine derivatives with hydrazine (B178648) hydrate (B1144303) can result in the formation of 1,2,4-triazoles through selective bond fission. consensus.app The selectivity of the C2-S or C2-N3 bond cleavage is controlled by the nature of the substituent at the N3 position. consensus.app
Electrophilic and Nucleophilic Reactions at the C5 Position
The methylene group at the C5 position of the thiazolidinone ring is an active site that readily participates in both electrophilic and nucleophilic reactions. researchgate.net
Knoevenagel Condensation: A prominent reaction at the C5 position is the Knoevenagel condensation, which involves the reaction of the active methylene group with aldehydes or ketones. nih.govwikipedia.org This condensation is a classic method for forming a C=C double bond and is widely used to synthesize 5-arylidene derivatives. nih.govijsrst.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgmdpi.com The reactivity in this condensation depends on the substituents on the thiazolidinone core, with rhodanines reacting more readily than 2-imino-4-thiazolidinones. nih.gov The use of aromatic aldehydes generally leads to higher yields compared to aliphatic aldehydes and ketones. nih.gov
Mannich Reaction: The C5 position can also be functionalized via the Mannich reaction. When the reaction is carried out under reflux conditions, the aminomethyl group can be introduced at the C5 position. istanbul.edu.tr This involves the reaction of the 4-thiazolidinone (B1220212) with formaldehyde and a secondary amine, such as morpholine (B109124) or pyrrolidine. istanbul.edu.trresearchgate.net
Other Reactions: The C5 position can also undergo nitrosation and azo coupling reactions. biointerfaceresearch.com Nitrosation of 4-phenylimino-thiazolidin-2-one with nitric acid (formed from sodium nitrite (B80452) and hydrochloric acid) yields 4-phenylimino-thiazolidine-2,5-dione 5-oxime. biointerfaceresearch.com Azo coupling with diazonium salts introduces an aryl-hydrazono group at the C5 position. biointerfaceresearch.com
| Reaction Type | Reagents and Conditions | Resulting Functional Group at C5 | Example Product |
|---|---|---|---|
| Knoevenagel Condensation | Aromatic/Aliphatic Aldehyde or Ketone, Base (e.g., piperidine), Solvent (e.g., ethanol) | =CHR (Arylidene/Alkylidene) | 5-Arylidene-2-(cyanoimino)thiazolidine-4-one |
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., morpholine), Reflux | -CH2-NR2 (Aminomethyl) | 5-(Morpholinomethyl)-2-(cyanoimino)thiazolidine-4-one |
| Nitrosation | NaNO2, HCl | =NOH (Oxime) | 2-(Cyanoimino)thiazolidine-4,5-dione 5-oxime |
| Azo Coupling | ArN2+Cl- | =N-NH-Ar (Aryl-hydrazono) | 5-(Aryl-hydrazono)-2-(cyanoimino)thiazolidine-4-one |
Mechanistic Investigations of Synthetic Pathways
The synthesis of the this compound core and its derivatives involves several key mechanistic pathways. The formation of the thiazolidinone ring itself is often achieved through the cyclization of a thiourea derivative with a suitable C2-synthon.
A common method involves the reaction of a thiourea with an α-haloacetic acid or its ester. researchgate.netgoogle.com For instance, the reaction of thiourea with chloroacetic acid can proceed via self-catalysis, where the acidity of chloroacetic acid facilitates the cyclization without the need for an additional catalyst. google.com A plausible mechanism for the synthesis of 2-iminothiazolidin-4-ones involves the acylation of the thiourea, with the regioselectivity being influenced by the pKa of the amine attached to the thiourea moiety. researchgate.net
The Knoevenagel condensation at the C5 position proceeds through a nucleophilic addition of the enolate, formed by deprotonation of the C5 methylene group by a base, to the carbonyl group of an aldehyde or ketone. This is followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org
In the synthesis of 2-(cyanoimino)-1,3-thiazolidine, a cyclization reaction between N-cyanoiminodithiocarbonate dimethyl and 2-aminoethanethiol or its salts in the presence of an alkali metal hydroxide has been reported. google.com The reaction is believed to proceed through a series of addition and elimination steps.
Reactivity Profiles and Diverse Chemical Transformations of 2 Cyanoimino Thiazolidine 4 One Derivatives
Cleavage and Rearrangement Reactions
The inherent strain and the presence of multiple heteroatoms in the thiazolidinone ring, combined with the electronic effects of the cyanoimino group, make these derivatives susceptible to various cleavage and rearrangement reactions, often leading to novel molecular frameworks.
The thiazolidinone ring can undergo selective bond scission under specific conditions, a reaction often influenced by the substitution pattern on the ring. While data specifically on 2-(cyanoimino)thiazolidine-4-one is limited, studies on closely related analogues provide significant insights into potential cleavage pathways.
One of the documented cleavage reactions involves the C-S bond. For instance, heating 2-amino-5,5-dimethylthiazol-4(5H)-one, an analogue of the title compound, with aqueous sulfuric acid leads to the cleavage of the heterocyclic ring to yield 2-mercapto-2-methylpropanoic acid researchgate.net. This type of hydrolysis-induced C-S bond fission demonstrates the lability of the sulfur-carbon bond within the thiazolidinone framework.
Ring-opening reactions can also be initiated through reduction. The use of powerful reducing agents can lead to the cleavage of the C2-S bond. Such reactions underscore the possibility of selectively breaking specific bonds within the heterocyclic core to generate linear intermediates, which can be valuable for further synthetic transformations.
The functional groups appended to the this compound core can participate in intramolecular reactions to construct fused heterocyclic systems. The strategic placement of reactive moieties on the ring or its substituents enables cyclization, yielding complex polycyclic structures.
Derivatives of 2-aminothiazolidin-4-ones serve as versatile precursors for a variety of fused heterocycles, including thiazolodihydropyrazoles and thiazolotriazines researchgate.net. These syntheses take advantage of the reactive amino group and the active methylene (B1212753) group at the C5 position.
A plausible intramolecular cyclization pathway for a suitably substituted this compound derivative could involve the cyano group. For example, a nucleophilic group introduced at the N3 position could potentially attack the electrophilic carbon of the nitrile. This type of reaction is exemplified in the synthesis of fused pyrimidin-4-ones, where a key step involves the intramolecular nucleophilic attack of a primary amine on a carbonitrile carbon to form a cyclic amidine intermediate researchgate.net. Such a strategy could transform the this compound scaffold into novel fused thiazolo-triazine systems. Another potential pathway involves the initial ring opening to form a reactive intermediate that subsequently cyclizes. For example, certain thiadiazoles have been shown to open, forming a thioketene (B13734457) intermediate that reacts with a nucleophile; subsequent intramolecular cyclization of this new derivative can lead to the formation of indole-based structures nih.gov.
These examples highlight the potential of the this compound skeleton to serve as a building block for more complex heterocyclic architectures through intramolecular cyclization reactions.
Reduction Reactions
The this compound molecule contains two primary sites susceptible to reduction: the exocyclic carbon-nitrogen double bond (imine) and the carbon-nitrogen triple bond (nitrile). The selective reduction of these groups depends heavily on the choice of reducing agent and reaction conditions.
The exocyclic imine double bond (C=N) is a key reactive site. Its reduction can be achieved using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of imines to secondary amines organic-chemistry.org. The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic imine carbon.
The regioselectivity of the reduction can be critical, especially in the presence of other reducible functional groups like the C4-carbonyl. While the C4-carbonyl group in thiazolidin-4-ones is generally observed to be highly unreactive, strong reducing agents could potentially affect it nih.gov. In related systems like citraconimides, the choice of reducing agent dictates which carbonyl group is reduced. For instance, NaBH₄ reduction occurs at one carbonyl, while using NaBH₄–CeCl₃ or DIBAL-H directs the reduction to the other carbonyl group, showcasing the potential for regioselective control rsc.org. This suggests that by carefully selecting the hydride reagent, it is possible to selectively reduce the exocyclic imine bond of this compound derivatives while preserving the C4-carbonyl and nitrile functionalities.
The nitrile (cyano) group is another prominent site for reduction, which can lead to the formation of primary amines. This transformation is a fundamental tool in organic synthesis.
Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines chemistrysteps.comlibretexts.orgpearson.com. The reaction involves the addition of two hydride equivalents to the nitrile carbon libretexts.org. Alternatively, catalytic hydrogenation using H₂ gas over a metal catalyst like palladium, platinum, or nickel can also achieve this reduction pearson.com.
For more controlled reductions, milder reagents can be employed. Diisobutylaluminum hydride (DIBAL-H) is known to reduce nitriles to aldehydes upon subsequent aqueous workup chemistrysteps.comyoutube.com. This occurs because DIBAL-H typically adds only one hydride equivalent, forming an imine intermediate that is hydrolyzed to the aldehyde youtube.com.
The choice of reducing agent is crucial for achieving selectivity, as other functional groups in the molecule may also be susceptible to reduction. For instance, while NaBH₄ does not typically reduce nitriles, its reactivity can be enhanced with additives, allowing it to reduce esters in the presence of nitriles under specific conditions researchgate.net.
| Reagent | Target Functional Group | Product | Notes |
| LiAlH₄ | Nitrile | Primary Amine | Strong, non-selective reducing agent. chemistrysteps.comlibretexts.org |
| Catalytic Hydrogenation (H₂/Pd) | Nitrile | Primary Amine | Common industrial method. pearson.com |
| DIBAL-H | Nitrile | Aldehyde | Milder reduction, stops at the imine stage before hydrolysis. chemistrysteps.comyoutube.com |
| NaBH₄ | Imine | Amine | Selective for imines and carbonyls, generally unreactive towards nitriles. organic-chemistry.org |
Electrophilic and Nucleophilic Reactivity
The this compound structure possesses both electrophilic and nucleophilic centers, enabling it to react with a wide array of reagents.
Nucleophilic Character: The primary site of nucleophilicity is the active methylene group at the C5 position of the thiazolidinone ring nih.gov. The protons on this carbon are acidic and can be abstracted by a base to generate a carbanion. This nucleophilic carbon readily participates in Knoevenagel condensation reactions with various aldehydes and ketones to yield 5-substituted-ylidene derivatives mdpi.comnih.gov. This reaction is one of the most common methods for elaborating the thiazolidin-4-one scaffold. The exocyclic imino nitrogen and the ring nitrogen at N3 also possess lone pairs of electrons and can exhibit nucleophilic behavior.
Electrophilic Character: The molecule also features significant electrophilic sites. The carbon atom of the cyano group is highly electrophilic and susceptible to attack by nucleophiles. This reactivity is highlighted by the use of related N-cyano compounds, such as 1-cyanoimidazole, as electrophilic cyanating agents, which transfer the "CN⁺" synthon to nucleophiles via an addition-elimination mechanism acs.org. Similarly, the cyano group in this compound can be a target for nucleophilic addition. The carbonyl carbon at C4, while generally less reactive than an open-chain ketone, still retains electrophilic character nih.gov. The imine carbon of the exocyclic C=N bond is also an electrophilic center, susceptible to attack by hydride reagents and other nucleophiles.
This dual reactivity profile makes this compound and its derivatives valuable intermediates for the synthesis of a wide range of more complex molecules and fused heterocyclic systems.
Role as an Electrophilic Cyanating Agent
The cyanoimino group, -N=C=N, is the key functional group that bestows upon this compound its potential as an electrophilic cyanating agent. In this capacity, it can transfer a cyano (CN) group to a nucleophile. The carbon atom of the cyano group is electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making it susceptible to nucleophilic attack.
A closely related and well-studied compound, 3-Cyano-2-(N-cyanoimino)thiazolidine (3-Cyano-NCT), has been demonstrated to be an efficient electrophilic cyanating agent for activated methylene compounds under mild basic conditions. researchgate.netdeepdyve.comacs.org This reactivity is directly analogous to the expected behavior of this compound. The reaction mechanism involves the attack of a carbanion (generated from the activated methylene compound) on the electrophilic carbon of the external cyano group. This process results in the formation of a new carbon-carbon bond, yielding a cyanated product.
Similarly, other N-cyano compounds, such as 2-cyanoisothiazolidine 1,1-dioxide and 1-cyanoimidazole, have been effectively used as electrophilic cyanating reagents for a variety of substrates, including (hetero)arenes and various nucleophiles. acs.orgnih.gov The reactivity of the nitrile group can be enhanced by the presence of an adjacent electron-withdrawing group, a condition met in the cyanoimino moiety where the cyano group is bonded to a nitrogen atom. nih.gov This inherent electrophilicity makes the cyano carbon a prime target for nucleophilic attack. nih.govnih.gov
Acylating and Phosphorylating Agent Properties
While the primary reactivity of the cyanoimino group is associated with cyanation, derivatives of this scaffold have shown utility as acylating and phosphorylating agents. Specifically, 3-acyl-2-(N-cyanoimino)thiazolidines have been identified as potent acylating agents. researchgate.net These compounds react readily with amines, alcohols, and thiols to produce the corresponding amides, esters, and thioesters in good yields. researchgate.net The reaction proceeds via the nucleophilic attack on the carbonyl carbon of the acyl group, leading to the transfer of the acyl moiety and the departure of the 2-(cyanoimino)thiazolidine as a leaving group.
Furthermore, the thiazolidine (B150603) scaffold can be adapted for phosphorylation reactions. Researchers have developed 3-phosphono-2-(N-cyanoimino)-thiazolidine derivatives (3-phosphono-NCTs) as effective phosphorylating agents. researchgate.net These reagents successfully transform primary and secondary alcohols into their corresponding phosphates in high yields. researchgate.net This demonstrates the versatility of the 2-(cyanoimino)thiazolidine core structure, which can be functionalized to act as a carrier for various chemical groups.
Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles
The multiple electrophilic sites within this compound—namely the carbonyl carbon (C4), the imino carbon (C2), and the cyano carbon—make it a substrate for a variety of nucleophiles.
Nitrogen Nucleophiles: Nitrogen-containing nucleophiles, such as primary and secondary amines, are expected to react with this compound. The reaction can potentially occur at the electrophilic cyano carbon, leading to the formation of guanidine-type structures through a cyano-transfer reaction, similar to the reactivity observed with agents like 1-cyanoimidazole. acs.org Alternatively, attack at the C4 carbonyl group can lead to ring-opening or the formation of amides, a common reaction for thiazolidin-4-ones. researchgate.net The high reactivity of the functional groups on the thiazolidine ring makes them useful targets for many organic reactions. researchgate.net
Oxygen Nucleophiles: Oxygen nucleophiles, including water and alcohols, can also react with the this compound structure. For instance, thiazolidin-4-ones can undergo ring cleavage when heated in the presence of water. researchgate.net Hydrolysis, under either acidic or basic conditions, can target the cyanoimino group, potentially leading to the formation of a urea (B33335) derivative and the release of the thiazolidinone ring. numberanalytics.comsavemyexams.com The carbonyl group at C4 is also susceptible to attack, which can initiate ring-opening of the thiazolidine structure.
Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols, are known to be highly effective in reactions with electrophilic centers. acs.org Thiols are more powerful nucleophiles than their alcohol counterparts. The reaction of a thiol with this compound would likely involve the attack of the thiolate anion on the electrophilic cyano carbon. This would result in the formation of a thiocyanate (B1210189) and the displacement of the 2-imino-thiazolidin-4-one moiety. This pathway is consistent with the reactions of other electrophilic cyanating agents with thiols, which are known to produce thiocyanates, although side products like disulfides can also form. acs.org
The diverse reactivity of this compound and its derivatives makes them valuable intermediates in organic synthesis. The ability to act as electrophilic cyanating, acylating, and phosphorylating agents, coupled with its reactivity towards a range of nucleophiles, underscores the synthetic utility of this heterocyclic scaffold.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Cyanoimino Thiazolidine 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(cyanoimino)thiazolidine-4-one and its derivatives. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the basic structure of thiazolidin-4-one derivatives. In the ¹H-NMR spectrum of related thiazolidin-4-ones, the methylene (B1212753) protons of the thiazolidine (B150603) ring (S-CH₂) typically appear as a singlet or as two doublets due to their non-equivalent chemical environments. researchgate.net The N-H proton of the amide group exhibits a signal at a downfield chemical shift, generally in the range of δ 8.3-12 ppm. researchgate.net
For this compound, specific shifts would be expected. The protons on the thiazolidine ring would provide key signals for structural confirmation. rsc.orgresearchgate.netnih.govresearchgate.netepa.govresearchgate.netnist.govmjcce.org.mkresearchgate.net
¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The carbonyl carbon (C=O) of the thiazolidin-4-one ring is characteristically observed at a downfield chemical shift, often around 170 ppm. mdpi.com The carbon of the cyanoimino group (C=N) and the carbon adjacent to the sulfur atom also show distinct signals that aid in the complete structural assignment. rsc.orgresearchgate.netnih.govresearchgate.netepa.govresearchgate.netnist.govmjcce.org.mkresearchgate.net
Table 1: Representative NMR Data for Thiazolidin-4-one Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Assignment |
|---|---|---|
| ¹H | 3.5 - 4.5 | S-CH₂ |
| ¹H | 8.0 - 12.0 | N-H (amide) |
| ¹³C | ~35 | S-CH₂ |
| ¹³C | ~170 | C=O (amide) |
| ¹³C | ~160 | C=N |
Note: Specific chemical shifts for this compound may vary depending on the solvent and experimental conditions.
To gain deeper insights into the three-dimensional structure and intermolecular interactions, advanced NMR techniques are employed. nih.gov Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons. mdpi.com
For instance, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly useful for studying the spatial proximity of atoms, which helps in determining the conformational preferences of the molecule. mdpi.comsciencescholar.us These techniques have been used to study the conformation of substituted thiazolidin-4-one derivatives, revealing that they can adopt specific conformations like exo or endo forms. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key functional groups and their expected IR absorption ranges include:
N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ is indicative of the amide N-H group.
C≡N stretching: A sharp, intense peak around 2200-2260 cm⁻¹ confirms the presence of the cyano group.
C=O stretching: A strong absorption band typically appears in the range of 1680-1720 cm⁻¹ for the carbonyl group of the thiazolidin-4-one ring.
C=N stretching: The imino group will show a stretching vibration in the 1640-1690 cm⁻¹ region.
These characteristic peaks provide clear evidence for the presence of the core functional moieties within the molecule. rsc.orgresearchgate.netnih.govresearchgate.netepa.govresearchgate.netnist.govmjcce.org.mkresearchgate.netmodernscientificpress.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3100-3300 |
| C≡N Stretch | 2200-2260 |
| C=O Stretch | 1680-1720 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elucidating the fragmentation pattern of this compound. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose. The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (127.17 g/mol ). epa.govsigmaaldrich.com
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for thiazolin-4-one derivatives have been studied, and these often involve the cleavage of the thiazolidine ring. nih.gov The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. researchgate.netresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further validating the proposed structure. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
This technique has been successfully applied to various thiazolidin-4-one derivatives, confirming their structures and providing insights into their intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.netsciencescholar.us For this compound, a crystal structure would unambiguously confirm the geometry of the cyanoimino group and the planarity of the thiazolidine ring.
Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC, LC-MS)
Chromatographic techniques are vital for assessing the purity of this compound and for monitoring the progress of its synthesis. Thin-layer chromatography (TLC) is a simple and rapid method used to qualitatively check for the presence of starting materials and products in a reaction mixture. researchgate.net The retention factor (Rf) value is a characteristic property of the compound in a given solvent system. mdpi.com
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This powerful analytical tool allows for the separation of the target compound from impurities and provides simultaneous confirmation of its molecular weight. nih.govnih.gov LC-MS is particularly useful for quantitative analysis and for identifying byproducts in a reaction. epa.gov
Computational and Theoretical Chemistry Studies on 2 Cyanoimino Thiazolidine 4 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 2-(cyanoimino)thiazolidine-4-one.
Density Functional Theory (DFT) Applications in Electronic Structure and Tautomerism
Density Functional Theory (DFT) has been widely applied to study the electronic structure and tautomerism of thiazolidin-4-one derivatives. These calculations help in understanding the distribution of electrons within the molecule, which is key to its reactivity and interactions. For instance, DFT calculations at the B3LYP/6-31+G(d,p) level are commonly used to optimize the molecular geometry and analyze the electronic properties. researchgate.net
One of the critical aspects explored using DFT is the phenomenon of tautomerism in the thiazolidin-4-one ring system. Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly influence the compound's chemical behavior and biological activity. For this compound, different tautomeric forms, such as the amino and imino forms, can exist. DFT calculations allow for the determination of the most stable tautomer by comparing their energies. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO provides information about the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be easily polarized and is more reactive. researchgate.net
Energetic and Thermodynamic Parameter Analysis of Tautomeric Forms
The energetic and thermodynamic parameters of the different tautomeric forms of this compound and related structures are analyzed to predict their relative stabilities. researchgate.net Calculations can be performed in both the gas phase and in solution to understand the effect of the environment on tautomeric equilibrium. researchgate.net
Key thermodynamic parameters that are often calculated include:
Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically.
Ionization Potential (IP): The energy required to remove an electron from a molecule.
Proton Dissociation Enthalpy (PDE): The enthalpy change associated with the deprotonation of a molecule.
Proton Affinity (PA): The negative of the enthalpy change for the reaction of a molecule with a proton.
Electron Transfer Enthalpy (ETE): The enthalpy change when a molecule accepts an electron. researchgate.net
These parameters are crucial for predicting the antioxidant potential and other reactive properties of the molecule. researchgate.net For example, a lower BDE for an N-H or C-H bond may indicate a higher propensity for the molecule to act as a radical scavenger.
| Thermodynamic Parameter | Significance |
|---|---|
| Bond Dissociation Enthalpy (BDE) | Indicates the strength of a chemical bond and susceptibility to homolytic cleavage. |
| Ionization Potential (IP) | Measures the ease of removing an electron, relating to the molecule's ability to act as an electron donor. |
| Proton Dissociation Enthalpy (PDE) | Reflects the acidity of a proton in the molecule. |
| Proton Affinity (PA) | Indicates the molecule's ability to accept a proton, a measure of its basicity. |
| Electron Transfer Enthalpy (ETE) | Describes the ease with which a molecule can accept an electron. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations.
Conformational Analysis and Stability Studies
Conformational analysis of thiazolidin-4-one derivatives is essential for understanding their three-dimensional structure and how it influences their biological activity. nih.gov Different spatial arrangements of atoms, or conformers, can have varying energy levels, with the most stable conformer being the one with the lowest energy. nih.gov
Computational methods, often in conjunction with experimental techniques like 2D-NMR, are used to determine the preferred conformation of these molecules. nih.gov For substituted thiazolidin-4-ones, the orientation of the substituents can lead to different isomers, such as exo and endo forms, and their relative stabilities can be assessed through DFT calculations. nih.gov The rotation around single bonds can also lead to different conformers, and the energy barriers for these rotations can be calculated to understand the flexibility of the molecule. nih.gov
Prediction of Reactivity Sites
The prediction of reactivity sites within a molecule is a key application of computational chemistry. The molecular electrostatic potential (MEP) surface is a valuable tool for this purpose. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
For this compound, the MEP surface can identify the atoms most likely to participate in chemical reactions. For example, regions with negative potential (often colored red or yellow) are susceptible to electrophilic attack, while regions with positive potential (often colored blue) are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets.
In Silico Approaches for Biological Activity Prediction
In silico methods are increasingly used to predict the biological activities of compounds before they are synthesized and tested in the lab, saving time and resources. nih.govnih.gov For this compound and its derivatives, these approaches have been used to screen for a variety of potential therapeutic applications.
Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.govresearchgate.net By simulating the interaction between the thiazolidin-4-one derivative and the active site of a target protein, researchers can estimate the binding affinity and predict whether the compound is likely to act as an inhibitor or activator. researchgate.net For instance, docking studies have been used to investigate the potential of thiazolidin-4-one derivatives as antimicrobial agents by predicting their interaction with enzymes like E. coli Mur B. nih.govresearchgate.net
Ligand-Protein Interaction Studies (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is crucial for understanding how a potential drug molecule (the ligand) might bind to a biological target, such as a protein receptor.
For derivatives of the 2-imino-thiazolidin-4-one scaffold, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes and receptors. For instance, studies on a novel class of Sphingosine-1-phosphate receptor 1 (S1P1) agonists based on this scaffold have utilized docking to understand their mechanism of action. nih.gov These studies help rationalize the observed biological activity and guide the design of more potent and selective compounds.
Docking simulations typically reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For the thiazolidin-4-one core, the carbonyl oxygen and the imino nitrogen are frequently identified as key hydrogen bond acceptors or donors. The cyano group of this compound can also participate in crucial polar interactions. The general findings from docking studies on related scaffolds are summarized below.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound(s) |
| S1P1 Receptor | Not specified in abstracts | Not specified in abstracts | 2-imino-thiazolidin-4-one derivatives |
| VEGFR-2 | Cysteine (e.g., Cys919) | Hydrogen Bonding | Thiazolidine-2,4-dione derivatives |
| Human DHODH | Not specified in abstracts | Hydrophobic interactions | 4-Thiazolidinone (B1220212) derivatives |
This table is illustrative of typical data obtained from docking studies on related scaffolds, as specific docking data for this compound was not available in the provided search context.
ADME (Absorption, Distribution, Metabolism, Excretion) Property Predictions
The success of a drug candidate is highly dependent on its ADME properties, which determine its bioavailability and half-life in the body. In silico methods are now routinely used in the early stages of drug discovery to predict these properties, allowing for the filtering of compounds with undesirable pharmacokinetic profiles before synthesis.
Computational studies on thiazolidin-4-one derivatives often involve the prediction of ADME parameters using various software models, such as SwissADME. nih.govmdpi.com These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. Key findings from these in silico analyses indicate that many derivatives of the thiazolidinone scaffold possess drug-like properties. nih.gov For example, a study on 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists identified compounds with good oral activity, suggesting favorable ADME characteristics. nih.gov
A summary of commonly predicted ADME properties for thiazolidinone-type compounds is presented in the table below.
| ADME Parameter | Predicted Outcome for Thiazolidinone Derivatives | Significance |
| Lipinski's Rule of Five | Generally compliant | Indicates potential for oral bioavailability. |
| Gastrointestinal (GI) Absorption | High to moderate | Predicts the compound's ability to be absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Variable; often predicted as non-permeable | Indicates potential for CNS activity (or lack thereof). |
| P-glycoprotein (PGP) Substrate | Often predicted as non-substrate | PGP is an efflux pump; non-substrates have better retention in cells and the CNS. |
| CYP450 Inhibition | Variable | Predicts potential for drug-drug interactions. |
| Aqueous Solubility | Low to moderate | Affects absorption and formulation. |
This table represents a generalization of in silico ADME predictions for the broader class of thiazolidinone derivatives based on available literature. nih.govmdpi.com
Structure-Reactivity Relationships Derived from Computational Data
Computational studies are pivotal in establishing structure-reactivity relationships (SRRs) or structure-activity relationships (SARs). By analyzing how systematic changes in a molecule's structure affect its computed properties (like electronic distribution or binding energy) and, consequently, its biological activity, researchers can develop a predictive understanding to guide drug design.
For the 2-imino-thiazolidin-4-one scaffold, detailed SAR studies have been conducted. Research into S1P1 receptor agonists revealed that the 2-imino-thiazolidin-4-one core is a crucial pharmacophore. nih.gov The reactivity and binding affinity were found to be highly sensitive to the nature of the substituents attached to the core structure. The cyanoimino group is a key feature, influencing the electronic properties and hydrogen-bonding capacity of the molecule.
Key findings from these studies include:
The 4-thiazolidinone scaffold is a critical element for potent inhibitory activity in various targets.
The cyano substitution at the 2-position is often crucial for potency.
The introduction of bulky and hydrophobic groups at other positions on the ring system can significantly enhance or decrease activity depending on the specific target's binding pocket topology. For example, in studies on human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, hydrophobic substitutions at certain positions on a connected phenyl group were favorable for improving inhibitory activity.
These relationships, derived from a combination of computational modeling and experimental testing, are essential for the optimization of lead compounds, enabling the rational design of molecules with improved potency and selectivity.
Mechanistic Basis of Biological Activities of 2 Cyanoimino Thiazolidine 4 One Derivatives
Receptor Agonism/Antagonism Mechanisms
The interaction of 2-(cyanoimino)thiazolidine-4-one derivatives with cellular receptors is a primary mechanism driving their biological responses. These interactions can either activate (agonism) or block (antagonism) the receptor's function, leading to a cascade of downstream signaling events.
A notable biological activity of 2-imino-thiazolidin-4-one derivatives is their potent and selective agonism of the Sphingosine-1-Phosphate receptor 1 (S1P1). nih.govmdpi.com S1P1 is a G-protein coupled receptor that plays a crucial role in controlling the exit of lymphocytes from lymph nodes and their recirculation in the bloodstream. nih.gov
The mechanism of action involves the binding of these thiazolidinone derivatives to the S1P1 receptor on lymphocytes. This agonistic binding triggers the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymphoid tissues. ustc.edu.cnnih.govmdpi.com This functional antagonism leads to the sequestration of lymphocytes within the lymph nodes, resulting in a dose-dependent reduction of circulating lymphocytes in the peripheral blood. nih.govnih.govustc.edu.cn This lymphocyte sequestration is a key therapeutic strategy for managing autoimmune diseases where autoreactive lymphocytes attack the body's own tissues. nih.govmdpi.com
One prominent example from this class is Ponesimod, a selective S1P1 agonist, which has been shown to effectively reduce blood lymphocyte counts. nih.gov Another compound, ACT-128800 (8bo), also emerged from a series of 2-imino-thiazolidin-4-one derivatives as a potent, selective, and orally active S1P1 receptor agonist. nih.gov Studies in rats demonstrated that this compound caused a maximal reduction of circulating lymphocytes, and the effect was reversible after discontinuation. nih.gov The modulation of the S1P1 receptor by these compounds provides a powerful mechanism for immunomodulation. nih.gov
Table 1: S1P1 Receptor Agonist Activity of Selected 2-Imino-thiazolidin-4-one Derivatives
| Compound | Activity | EC50 (nM) | Effect |
|---|---|---|---|
| Ponesimod | Potent & Selective S1P1 Agonist | 5.7 | Dose-dependent decrease of blood lymphocyte count. nih.gov |
Enzyme Inhibition Mechanisms
Enzyme inhibition is another critical mechanism through which this compound derivatives exert their biological effects. By binding to the active or allosteric sites of specific enzymes, these compounds can modulate metabolic pathways, cell signaling, and other vital cellular processes.
Cell Division Cycle 25 (CDC25) phosphatases are a family of dual-specificity phosphatases (CDC25A, B, and C) that are essential regulators of the cell cycle. nih.govmdpi.com They activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups, thereby driving the transitions between different phases of the cell cycle. mdpi.comnih.gov Overexpression of CDC25 enzymes is frequently observed in various cancers, making them an attractive target for anticancer drug development. nih.govmdpi.com
Certain 2-(thienothiazolylimino)-1,3-thiazolidin-4-one derivatives have been identified as inhibitors of CDC25A phosphatase. nih.gov For instance, one study reported a compound that inhibited CDC25A with an IC50 value of 6.2 ± 1.0 μM. nih.gov The inhibition was found to be reversible. nih.gov By inhibiting CDC25A, these thiazolidinone derivatives can block the activation of CDKs, leading to cell cycle arrest and the inhibition of cancer cell proliferation. nih.gov This mechanism has been demonstrated in breast cancer cell lines (MCF7 and MDA-MB-231), where treatment with a CDC25A-inhibiting thiazolidinone derivative resulted in cell growth arrest. nih.gov This represents the first characterization of 4-thiazolidinone (B1220212) derivatives as potential CDC25 inhibitors. nih.govdocumentsdelivered.com
Table 2: CDC25A Inhibition by a 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one Derivative
| Compound | Target Enzyme | IC50 (μM) | Inhibition Type | Cellular Effect |
|---|
Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of carbohydrates, breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govscielo.br Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia, which is a critical strategy in the management of type II diabetes mellitus. nih.govscielo.br
Several novel derivatives of thiazolidine-2,4-dione and rhodanine (a related thiazolidine (B150603) structure) have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Many of these compounds exhibited potent inhibitory activity, with IC50 values significantly lower than that of the standard drug, acarbose. nih.gov For example, one of the most active compounds, which contained chloro and rhodanine groups, showed an IC50 value of 5.44 ± 0.13 μM, compared to acarbose's IC50 of 817.38 ± 6.27 μM. nih.gov
Kinetic studies help to elucidate the mode of inhibition. Depending on the specific derivative, the inhibition can be competitive, non-competitive, or a mixed type. researchgate.netnih.gov Molecular docking studies have further provided insights into the binding interactions between these thiazolidinone derivatives and the active site of the α-glucosidase enzyme, helping to explain their potent inhibitory effects. nih.gov
Table 3: Alpha-Glucosidase Inhibitory Activity of Selected Thiazolidinone Derivatives
| Compound Series | Range of IC50 (μM) | Most Potent Compound (IC50 μM) | Standard Drug (Acarbose) IC50 (μM) |
|---|
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation involved in various inflammatory diseases. nih.govmdpi.comnih.gov The enzyme catalyzes the conversion of arachidonic acid into leukotrienes. nih.gov Therefore, inhibiting 5-LOX is a viable therapeutic strategy for controlling inflammation. mdpi.com
Thiazole and thiazolidinone derivatives have been investigated as inhibitors of the 5-LOX enzyme. nih.gov The mechanism of 5-LOX inhibition can vary and includes redox-active inhibition, chelation of the iron atom in the enzyme's active site, or non-redox competitive inhibition. frontiersin.orgmdpi.com Structure-activity relationship (SAR) studies have shown that the substitution pattern on the thiazolidinone ring is critical for activity. For example, the introduction of an adamantanyl substituent at position 4 of the thiazole ring has been associated with good LOX inhibitory activity. nih.gov Some derivatives have been identified as dual inhibitors of both COX and 5-LOX, which can be advantageous in treating inflammation. nih.gov
Table 4: 5-LOX Inhibitory Activity of Selected Thiazole Derivatives
| Compound | % Inhibition | IC50 (nM) |
|---|---|---|
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 98% | 127 |
| Compound 3b (from study) | Not specified | 35 |
Data from a study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-LOX inhibitors. nih.gov
Broad-Spectrum Biological Effects and Underlying Mechanisms
The this compound scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to possess a wide range of biological activities beyond those detailed above. nih.govmdpi.com These include antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net
The underlying mechanisms for these broad-spectrum effects are diverse and often related to the core ability of the thiazolidinone ring and its various substitutions to interact with multiple biological targets.
Anticancer Activity: The anticancer effects can be partly attributed to the inhibition of enzymes crucial for cell proliferation, such as CDC25 phosphatases, as previously discussed. nih.gov Additionally, these compounds can target other proteins involved in cancer progression. For instance, some 4-thiazolidinone derivatives have been investigated as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a potential target for anticancer drugs. mdpi.com
Antimicrobial Activity: The mechanism of antimicrobial action is multifaceted and can involve the inhibition of essential microbial enzymes or disruption of the bacterial cell wall or membrane integrity. The thiazolidinone core is a key feature in some antibiotics, like penicillin. nih.gov
Anti-inflammatory Activity: The anti-inflammatory properties are often linked to the inhibition of pro-inflammatory enzymes like 5-LOX and cyclooxygenase (COX). nih.govmdpi.com By blocking these pathways, thiazolidinone derivatives can reduce the production of inflammatory mediators such as leukotrienes and prostaglandins.
The versatility of the this compound structure allows for modifications at multiple positions, enabling the fine-tuning of its interaction with various biological targets and leading to a broad array of pharmacological activities. mdpi.comresearchgate.net
Antimicrobial Activities and Proposed Cellular Targets
Derivatives of the thiazolidin-4-one core have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. nih.govnih.gov The proposed mechanisms often involve the inhibition of essential microbial enzymes.
Docking studies have suggested that the antibacterial action of certain thiazolidin-4-one derivatives may stem from the inhibition of E. coli MurB, an enzyme crucial for the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov For antifungal activity, the proposed target is often CYP51 (lanosterol 14α-demethylase), an enzyme vital for the synthesis of ergosterol, a key component of fungal cell membranes. nih.gov The inhibition of these enzymes disrupts cellular integrity and function, leading to microbial cell death.
Research has shown that various substituted thiazolidin-4-ones exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating greater potency than established antibiotics like ampicillin against resistant strains such as MRSA, P. aeruginosa, and E. coli. nih.gov For instance, one study highlighted a derivative with a minimal inhibitory concentration (MIC) range of 0.008–0.06 mg/mL. nih.gov Another study reported that a specific 4-thiazolidinone derivative showed significant antibacterial activity against Escherichia coli. nih.govresearchgate.net
| Compound Class | Proposed Target | Organism | Activity |
| 2,3-diaryl-thiazolidin-4-ones | E. coli Mur B | Bacteria | Inhibition of cell wall synthesis |
| 2,3-diaryl-thiazolidin-4-ones | CYP51 | Fungi | Inhibition of ergosterol synthesis |
| 4-Thiazolidinone derivatives | Not specified | Escherichia coli | Significant antibacterial activity |
| 4-Thiazolidinone derivatives | Not specified | Candida albicans | Potent antifungal activity |
Antioxidant Mechanisms and Radical Scavenging Properties
Many thiazolidin-4-one derivatives exhibit antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. This activity is commonly evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. farmaciajournal.com
The mechanism involves the donation of a hydrogen atom or an electron from the thiazolidin-4-one derivative to the free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of phenolic fragments or other electron-donating groups on the scaffold enhances this activity. farmaciajournal.commdpi.comdntb.gov.ua For example, a series of oxazinyl-thiazolidin-4-ones were tested for their antioxidant activity, with one compound showing high efficacy with IC50 values of 6.62 µg/mL in the DPPH assay and 6.79 µg/mL in the nitric oxide (NO) assay. nih.gov In another study, all twenty synthesized 5-benzylidene-thiazolidine-2,4-dione derivatives showed more potent radical scavenging activity than the standard, ascorbic acid, with IC50 values ranging from 9.18 to 32.43 µg/mL. nih.govmdpi.com
| Compound Series | Assay | Finding | Reference |
| Oxazinyl-thiazolidin-4-ones | DPPH & NO | Compound 9a showed IC50 of 6.62 µg/mL (DPPH) and 6.79 µg/mL (NO). | nih.gov |
| 5-benzylidene-thiazolidine-2,4-diones | DPPH | All 20 compounds were more active than ascorbic acid (IC50 range: 9.18–32.43 µg/mL). | nih.gov |
| Ferulic acid-thiazolidin-4-ones | DPPH & ABTS | Several compounds showed good antioxidant activity, comparable to or better than ferulic acid. | farmaciajournal.com |
Antidiabetic and Lipid-Lowering Action Pathways
Thiazolidinediones (TZDs) are a well-known class of antidiabetic agents, and derivatives of this compound share some of their mechanistic pathways. The primary mechanism for their insulin-sensitizing effect is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. nih.govmdpi.com
Upon activation by a TZD ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences, leading to the transcription of genes that enhance insulin action in adipose tissue, skeletal muscle, and the liver. mdpi.com This results in improved glucose uptake and reduced insulin resistance. mdpi.com
Beyond PPAR-γ, other potential targets for thiazolidin-4-one derivatives in managing diabetes include:
Protein Tyrosine Phosphatase 1B (PTP-1B): Inhibition of this enzyme enhances insulin signaling. nih.gov
Aldose Reductase (ALR2): Blocking this enzyme can prevent diabetic complications by inhibiting the polyol pathway. nih.gov
α-amylase: Inhibition of this enzyme slows down carbohydrate digestion, reducing post-meal glucose spikes. nih.gov
Dipeptidyl peptidase-4 (DPP4): Inhibition of DPP4 increases the levels of incretin hormones, which enhance insulin secretion. Studies have identified thiazolidin-4-one derivatives that act as competitive, non-competitive, uncompetitive, and mixed inhibitors of DPP4. mdpi.com
In an alloxan-induced diabetic rat model, two TZD derivatives demonstrated potent antihyperglycemic effects, lowering blood glucose by 69.55% and 66.95%, respectively. nih.gov
Anticancer and Anti-proliferative Action Mechanisms
The anticancer activity of this compound derivatives is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. nih.govnih.gov
Apoptosis Induction: Many derivatives induce programmed cell death in cancer cells. This can be triggered through various mechanisms, including DNA damage, generation of reactive oxygen species (ROS), and inhibition of anti-apoptotic proteins like Bcl-2, which in turn activates caspases. nih.govnih.govnih.gov For example, 2-imino-4-thiazolidinone derivatives have been shown to induce apoptosis in B16F10 melanoma cells. nih.gov
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases. Specific derivatives have been found to cause arrest at the G0/G1 or G2/M checkpoints, preventing cancer cells from dividing. nih.govnih.gov Compound 7m, a 2-imino-4-thiazolidinone derivative, was found to induce G2/M cell cycle arrest in B16F10 cells. nih.gov
ROS Generation: Some derivatives exert their cytotoxic effects by increasing the intracellular levels of ROS, leading to oxidative stress and subsequent cell death. nih.gov However, other derivatives act independently of ROS formation. nih.gov
Enzyme and Pathway Inhibition: Thiazolidin-4-ones can target specific signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway, which is crucial for cell survival and proliferation, has been identified as a target. nih.govpharmacophorejournal.com Inhibition of this pathway can lead to apoptosis. Additionally, some derivatives act as inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis necessary for cell proliferation. nih.gov
| Compound Series | Cell Line | Mechanism of Action |
| 2-imino-4-thiazolidinones (7k, 7n) | B16F10 (Melanoma) | Apoptosis induction, G0/G1 cell cycle arrest, ROS-independent |
| 2-imino-4-thiazolidinone (7m) | B16F10 (Melanoma) | Apoptosis induction, G2/M cell cycle arrest, ROS generation |
| 2-thioxoimidazolidin-4-one (4) | HepG2 (Liver Cancer) | Apoptosis induction, G2/M cell cycle arrest, PI3K/AKT pathway inhibition |
| 4-thiazolidinone derivatives | - | hDHODH inhibition |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. These studies identify the key structural features (pharmacophores) required for a specific biological activity.
For anticancer activity, SAR studies on 4-thiazolidinone-umbelliferone hybrids revealed that trimethoxy substitution on the phenyl ring was essential for cytotoxicity. researchgate.net In another series of hDHODH inhibitors, SAR analysis demonstrated that the 4-thiazolidinone scaffold, a cyano substitution, an ester group, and hydrophobic substitutions at the para- or meta-positions of the phenyl ring were favorable for improving inhibitory activity. nih.gov The replacement of the 4-thiazolidinone with a 1,3-thiazin-4-one or a simple thiazolidine ring resulted in a dramatic decrease in activity. nih.gov
Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of thiazolidin-4-one derivatives with their biological activities. mdpi.comnih.govstmjournals.in For antimicrobial activity, a QSAR model revealed that steric and electronic factors like heat of formation, dipole energy, and electronic energy showed a strong correlation with biological activity. stmjournals.in For antitubercular activity, a separate QSAR model indicated that high polarizability, electronegativity, surface area, and the presence of halogen atoms increased the activity. nih.gov
In the context of S1P1 receptor agonists, detailed SAR studies of 2-imino-thiazolidin-4-one derivatives led to the discovery of potent and selective compounds for potential use in autoimmune disorders. nih.gov Three-dimensional QSAR (3D-QSAR) studies using methods like CoMFA and CoMSIA have helped to build predictive models based on steric, electrostatic, hydrophobic, and hydrogen-bond donor fields, guiding the rational design of more active molecules. mdpi.com
Key SAR Findings for Thiazolidin-4-one Derivatives:
hDHODH Inhibition:
4-thiazolidinone scaffold is crucial. nih.gov
Cyano substitution at R1 is key for potency. nih.gov
Hydrophobic substitutions on the phenyl ring at R are favorable. nih.gov
Antitubercular Activity:
High polarizability and electronegativity increase activity. nih.gov
Presence of halogen atoms is beneficial. nih.gov
Anticancer Activity (Umbelliferone Hybrids):
Trimethoxy substitution on the phenyl ring is important for cytotoxicity. researchgate.net
Future Research Directions and Emerging Paradigms for 2 Cyanoimino Thiazolidine 4 One Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern medicinal chemistry. For 2-(cyanoimino)thiazolidine-4-one and its derivatives, future research will likely focus on greener and more sustainable synthetic protocols.
Current synthesis often involves multi-step reactions that can be time-consuming and generate significant waste. chemmethod.commdpi.com Future methodologies will aim to:
Utilize Green Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives is a key goal. google.com
Employ Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related thiazolidinone structures. researchgate.netsciencescholar.us
Develop One-Pot Reactions: Combining multiple reaction steps into a single procedure, known as one-pot synthesis, can significantly improve efficiency and reduce waste. researchgate.netresearchgate.net
Explore Catalytic Methods: The use of acid or base catalysts can enhance reaction rates and selectivity. google.comrsc.org Research into novel and reusable catalysts will be a significant area of focus.
Table 1: Comparison of Synthetic Methodologies for Thiazolidin-4-ones
| Methodology | Advantages | Challenges | Future Research Focus |
|---|---|---|---|
| Conventional Heating | Well-established procedures | Longer reaction times, lower yields, often requires harsh conditions. rsc.org | Optimization of reaction conditions |
| Microwave-Assisted Synthesis | Rapid, higher yields, cleaner products. researchgate.netsciencescholar.us | Specialized equipment required | Broader application to diverse derivatives |
| One-Pot Synthesis | Increased efficiency, reduced waste. researchgate.netresearchgate.net | Requires compatible reaction conditions for all steps | Development of new multi-component reactions |
| Green Chemistry Approaches | Environmentally friendly, sustainable. google.com | Finding effective and benign solvents and catalysts | Wider adoption of green principles in all synthetic routes |
Exploration of Undiscovered Reactivity Patterns and Synthetic Applications
The this compound scaffold possesses several reactive sites that can be exploited for further chemical modifications. researchgate.net Future research will focus on exploring new reactivity patterns to generate novel derivatives with unique properties. This includes investigating reactions at the C5 position, the exocyclic imino group, and the thiazolidinone ring itself. ump.edu.pl The Knoevenagel condensation is a commonly used reaction to introduce substituents at the C5 position, often resulting in a double bond. mdpi.compensoft.netnih.gov
The exploration of these new reactions will open up avenues for the synthesis of a wider range of derivatives, potentially leading to compounds with enhanced biological activities. mdpi.com
Advanced Mechanistic Studies at the Molecular Level for Structure-Reactivity Correlations
A thorough understanding of the reaction mechanisms involved in the synthesis and modification of 2-(cyanoimino)thiazolidine-4-ones is crucial for optimizing reaction conditions and predicting the formation of desired products. Advanced mechanistic studies, employing techniques such as NMR spectroscopy and computational methods like Density Functional Theory (DFT), can provide valuable insights into the intricate details of these chemical transformations. rsc.orgmdpi.comnih.gov
By correlating the molecular structure with reactivity, researchers can develop predictive models that will guide the rational design of new synthetic strategies. rsc.org These studies will help to elucidate the role of intermediates and transition states, leading to a more profound understanding of the underlying chemical principles. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. civilica.comnih.gov These computational tools can be employed to:
Predict Biological Activity: AI/ML models can be trained on existing data to predict the biological activity of novel this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. civilica.comnih.gov
Optimize Compound Design: By analyzing structure-activity relationships (SAR), AI algorithms can suggest modifications to the lead compound to enhance its potency and selectivity. nih.gov
Identify Potential Drug Targets: AI can help in identifying potential biological targets for these compounds by analyzing large biological datasets. civilica.com
The integration of AI and ML into the research workflow has the potential to significantly accelerate the discovery and development of new drugs based on the this compound scaffold. civilica.comnih.gov
Unveiling New Biological Targets and Pathways for Therapeutic Development
While this compound derivatives have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents, there is a vast, unexplored landscape of potential biological targets. nih.govnih.govnih.govnih.gov Future research will focus on identifying new molecular targets and signaling pathways that are modulated by these compounds.
This will involve a combination of experimental approaches, such as high-throughput screening and proteomic analysis, and computational methods like molecular docking. mdpi.comnih.gov The identification of novel targets will not only expand the therapeutic potential of this class of compounds but also provide deeper insights into the mechanisms of disease. For instance, some thiazolidinone derivatives have been investigated for their activity against glioblastoma and have shown potential as antitumor agents. nih.gov Others have been found to be potent inhibitors of various cancer cell lines. nih.gov
Table 2: Investigated Biological Activities of Thiazolidinone Derivatives
| Biological Activity | Key Findings | References |
|---|---|---|
| Anticancer | Activity against various cell lines including glioblastoma and breast cancer. nih.govnih.gov Some derivatives induce apoptosis and cell cycle arrest. nih.gov | nih.govnih.govnih.gov |
| Antimicrobial | Effective against various bacterial and fungal strains. nih.govresearchgate.net Some derivatives show promise as antitubercular agents. nih.govnih.gov | nih.govnih.govresearchgate.netnih.gov |
| Antiviral | Some derivatives have shown anti-HIV activity. | researchgate.netnih.gov |
| Anti-inflammatory | Demonstrated anti-inflammatory properties in preclinical models. | researchgate.net |
| Antidiabetic | Thiazolidinediones are a known class of antidiabetic drugs. nih.gov | nih.gov |
| Antioxidant | Some derivatives exhibit free radical scavenging activity. pensoft.net | pensoft.net |
Challenges and Opportunities in Translational Research of Thiazolidinone Scaffolds
Translational research, the process of bringing a promising compound from the laboratory to clinical application, is fraught with challenges. nih.govnih.gov For thiazolidinone scaffolds, these challenges include:
Preclinical "Proof-of-Concept": Demonstrating efficacy and safety in relevant animal models is a critical and often difficult step. nih.gov
Data Variability and Interpretation: Inherent variability in biological systems can make it challenging to interpret preclinical data. nih.gov
Regulatory Hurdles: Navigating the complex regulatory landscape for drug approval is a significant undertaking. nih.gov
Funding and Resources: Securing adequate funding and resources for translational research is a constant challenge. nih.gov
Despite these hurdles, there are also significant opportunities. The broad spectrum of biological activities associated with the thiazolidinone scaffold suggests its potential to address a wide range of unmet medical needs. nih.govnih.govfrontiersin.org Continued investment in translational research, coupled with collaborations between academic researchers, pharmaceutical companies, and regulatory agencies, will be essential to realize the full therapeutic potential of this compound and its derivatives. nih.govamegroups.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Cyanoimino)thiazolidine-4-one and its derivatives?
- Methodological Answer : Cyclization reactions are widely employed. For example, reacting cyanoacetamide derivatives with thioglycolic acid under reflux conditions yields thiazolidin-4-one scaffolds . Alternatively, chloroacetic acid and sodium acetate in ethanol can facilitate cyclization of thiosemicarbazones, as demonstrated in related thiazolidin-4-one syntheses . Solvent choice (e.g., ethanol or acetonitrile) and reaction duration (8–12 hours) are critical for optimizing yields.
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer : Spectroscopic techniques such as FT-IR (to confirm C=N and C=O stretches) and NMR (to resolve thiazolidine ring protons and cyanoimino groups) are standard . Computational validation, including Mulliken charge analysis and molecular electrostatic potential (MEP) mapping, can further corroborate structural features . High-performance liquid chromatography (HPLC) is recommended for purity assessment, as outlined in WS/T 40-1996 standards .
Advanced Research Questions
Q. What strategies mitigate low yields in the synthesis of this compound derivatives?
- Methodological Answer : Yield optimization involves:
- Solvent modulation : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Catalyst screening : Triethylamine (TEA) or sodium acetate improves intermediate stabilization .
- Reaction monitoring : TLC or in-situ FT-IR tracks intermediate formation to prevent over- or under-reaction .
Q. How do substituents on the thiazolidine ring influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro or cyano) enhance enzyme inhibition (e.g., α-glucosidase IC₅₀ = 5.9 nM for nitrophenyl derivatives) . Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like Ehrlich ascites carcinoma (EAC) proteins .
Q. What computational methods predict the reactivity of this compound in aqueous environments?
- Methodological Answer : Density-functional theory (DFT) models, such as the Colle-Salvetti correlation-energy formula, calculate electron density and local kinetic energy to predict reaction pathways . Electrochemical impedance spectroscopy (EIS) further assesses stability under physiological conditions .
Q. How can contradictions in reported biological activities of thiazolidine-4-one derivatives be resolved?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies . For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative); standardized protocols like CLSI guidelines ensure comparability .
Methodological Challenges & Solutions
Q. What analytical techniques characterize non-covalent interactions of this compound with biomolecules?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics, while nuclear Overhauser effect (NOE) NMR identifies proximity between the compound and protein residues . For redox interactions, cyclic voltammetry (CV) detects electron transfer events .
Q. How are degradation products of this compound identified under oxidative stress?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS fragment ion analysis reveal degradation pathways. For example, thiazolidine ring opening under acidic conditions generates thioglycolic acid derivatives .
Tables for Key Data
| Property | Analytical Method | Typical Result | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | 180–185°C | |
| LogP (Lipophilicity) | Shake-flask method | 1.8 ± 0.2 | |
| α-Glucosidase Inhibition | Spectrophotometric assay | IC₅₀ = 5.9 nM (piperonyl derivatives) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
